ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description
Ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.335. The purity is usually 95%.
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Biological Activity
Ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, synthesis, and interactions with various biological targets.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class and features a bicyclic structure with a pyrazole ring fused to a pyridine ring. Its molecular formula is C₁₉H₁₉N₃O₄, and it has a molecular weight of 353.37 g/mol. The presence of functional groups such as an ethyl ester and a cyclopropyl substituent contributes to its chemical reactivity and biological properties.
Anticancer Potential
Research indicates that compounds similar to this compound can act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and metastasis. FGFRs are implicated in various cancers, making this compound a candidate for therapeutic applications in oncology.
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | Target | Reference |
---|---|---|---|
This compound | FGFR Inhibition | Cancer cells | |
Pyrazolo[3,4-b]pyridine derivatives | Antitumor | Various kinases | |
Other related compounds | Antiviral | Various viral targets |
The mechanism through which this compound exerts its biological effects involves modulation of enzyme activity and receptor interactions. Studies have shown that the compound can influence receptor activity significantly, which is crucial for its potential therapeutic efficacy.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and spatial arrangement of atoms within the compound.
Case Studies
A study evaluating the anticancer activity of pyrazolo[3,4-b]pyridine derivatives found that several compounds exhibited significant cytotoxicity against human cancer cell lines. Although specific data on this compound was not detailed in this study, the overall trend indicates strong potential for compounds within this class to serve as effective anticancer agents .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-6-oxo-1-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-7-18-14-12(13(17-18)9-5-6-9)10(8-11(19)16-14)15(20)21-4-2/h8-9H,3-7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMRGGXAOIQADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=CC(=O)N2)C(=O)OCC)C(=N1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.